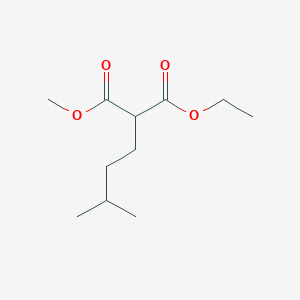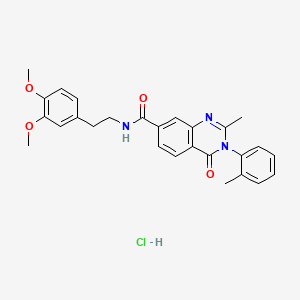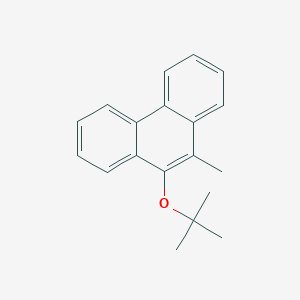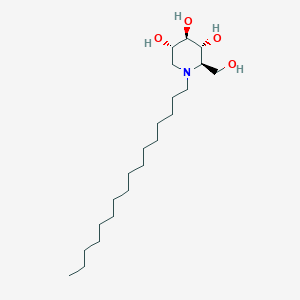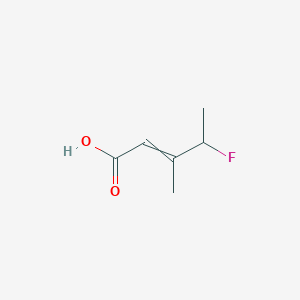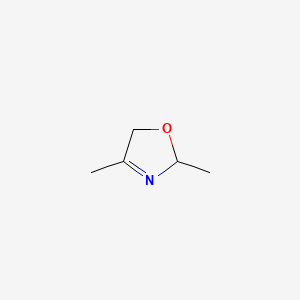
2,4-Dimethyl-3-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-3-oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. Oxazolines are often used as intermediates in organic synthesis and have applications in various fields, including pharmaceuticals, polymers, and natural product chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs the use of Deoxo-Fluor® as a fluorinating reagent. The reaction is carried out at room temperature, where a solution of β-hydroxy amide and Deoxo-Fluor® is combined and passed through a reactor coil . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. This involves the use of packed reactors containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . The flow process improves safety and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-3-oxazoline undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Polymerization: The oxazoline ring can undergo cationic self-crosslinking polymerization to form polymer networks.
Common Reagents and Conditions:
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Polymerization: Polyisocyanates and other crosslinking agents are used to form polymer networks.
Major Products Formed:
Oxazoles: Formed through oxidation reactions.
Polymer Networks: Formed through polymerization reactions, which have applications in coatings and materials science.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-3-oxazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-3-oxazoline involves its ability to participate in various chemical reactions due to the presence of the oxazoline ring. The nitrogen and oxygen atoms in the ring can interact with different molecular targets, facilitating reactions such as oxidation and polymerization. In biological systems, oxazoline derivatives can interact with enzymes and receptors, leading to their observed biological activities .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-3-oxazoline can be compared with other similar compounds, such as:
Oxazole: Contains two double bonds and is formed through the oxidation of oxazolines.
Thiazoline: Similar to oxazoline but with a sulfur atom replacing the oxygen atom.
Oxazolidine: Lacks double bonds and has different reactivity compared to oxazolines.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo stereospecific reactions and form stable products makes it valuable in various applications, from pharmaceuticals to industrial coatings .
Eigenschaften
CAS-Nummer |
77311-02-5 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
2,4-dimethyl-2,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3 |
InChI-Schlüssel |
XHHACWPFKDHDGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N=C(CO1)C |
Siedepunkt |
141.00 °C. @ 760.00 mm Hg |
Dichte |
1.002-1.008 |
Physikalische Beschreibung |
Yellowish liquid; Boiled beef aroma |
Löslichkeit |
Insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



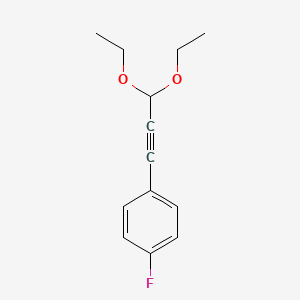
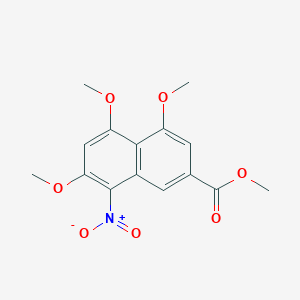
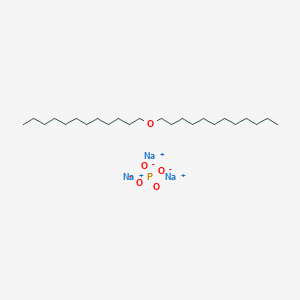
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
